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Compound of Interest

Compound Name: Biliverdin dihydrochloride

Cat. No.: B15598776 Get Quote

This technical support center provides troubleshooting guides, frequently asked questions

(FAQs), and experimental protocols for researchers, scientists, and drug development

professionals working with Biliverdin dihydrochloride, particularly for minimizing background

fluorescence and optimizing its use with near-infrared fluorescent proteins (iRFPs).

Frequently Asked Questions (FAQs)
Q1: What is Biliverdin dihydrochloride and why is it used in fluorescence imaging?

Biliverdin dihydrochloride is the salt form of biliverdin, a natural green tetrapyrrolic bile

pigment. It is a metabolic intermediate in the breakdown of heme. In fluorescence imaging, it

serves as a crucial exogenous chromophore for a class of near-infrared fluorescent proteins

(iRFPs) derived from bacterial phytochromes.[1][2] These iRFPs require biliverdin to fold into

their fluorescent conformation. The use of iRFPs is advantageous for in vivo imaging due to the

low tissue autofluorescence in the near-infrared spectrum, allowing for a better signal-to-noise

ratio.[3][4]

Q2: How should I prepare and store Biliverdin dihydrochloride stock solutions?

Proper preparation and storage are critical to prevent degradation and precipitation.

Solvent: Biliverdin dihydrochloride is soluble in organic solvents like DMSO and

dimethylformamide (DMF) at concentrations of approximately 20 mg/mL.[5] It is only
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sparingly soluble in aqueous buffers.[5] For cell culture applications, DMSO is the most

common solvent.

Preparation: To prepare a stock solution, dissolve the solid Biliverdin dihydrochloride in

anhydrous DMSO to your desired concentration (e.g., 25 mM). Purging the solvent with an

inert gas like argon or nitrogen before dissolving the solid can help prevent oxidation.[5]

Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw

cycles.[6] Store these aliquots at -20°C for up to one month or at -80°C for up to six months,

protected from light and moisture.[6] Biliverdin is photosensitive and can degrade upon

exposure to light.[6]

Q3: What is the optimal concentration of Biliverdin to use for iRFP imaging in cell culture?

The optimal concentration can vary between cell lines and experimental setups. However, a

final concentration of 25 µM in the cell culture medium is a widely used and effective starting

point.[1] It is recommended to perform a titration to determine the optimal concentration for

your specific system that maximizes the signal-to-noise ratio.

Q4: Why is the fluorescence signal from my iRFP-expressing cells still low even after adding

Biliverdin?

A primary reason for low iRFP fluorescence, even with biliverdin supplementation, is the rapid

enzymatic reduction of biliverdin to bilirubin by the endogenous enzyme Biliverdin Reductase A

(BLVRA).[1] This depletion of the necessary chromophore limits the amount of active iRFP.

Studies have shown that knocking out the Blvra gene is a highly effective method to

significantly increase and sustain iRFP brightness, proving more effective than simply

increasing the exogenous biliverdin concentration.[1]

Troubleshooting Guides
Issue 1: High Background Fluorescence
High background can obscure your signal and make quantification unreliable.
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Potential Cause Explanation Recommended Solution

Autofluorescence

Mammalian cells and tissues

naturally fluoresce, primarily

due to molecules like NADH

and flavins. Some culture

media components can also

be fluorescent.

Include an "unstained, no

biliverdin" control to assess

baseline autofluorescence.

Image cells in an optically

clear, phenol red-free medium.

If tissue autofluorescence is

high, consider pre-treatment

with photobleaching agents.

Excess Biliverdin

While necessary, unbound or

excess biliverdin in the

medium can contribute to

background noise.

After incubating cells with

biliverdin-supplemented

medium, wash the cells 2-3

times with a buffered saline

solution (e.g., PBS) before

imaging to remove any

unbound chromophore.

Degraded Biliverdin

Biliverdin is sensitive to light

and oxidation. Degraded

products may have different

spectral properties and

contribute to background.

Prepare fresh stock solutions

regularly. Store aliquots

properly at -20°C or -80°C,

protected from light. A color

change of the stock solution

from green to brown indicates

degradation.

Imaging Vessel

Plastic-bottom cell culture

plates and flasks can exhibit

significant autofluorescence.

Use imaging-specific vessels

with glass or polymer coverslip

bottoms (e.g., glass-bottom

dishes or plates) that have low

autofluorescence.

Issue 2: Low or No iRFP Signal
A weak signal can prevent the detection of your protein of interest.
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Potential Cause Explanation Recommended Solution

Insufficient Biliverdin

The intracellular concentration

of endogenous biliverdin is

often insufficient to saturate

the iRFP, leading to a dim

signal.[1]

Supplement the culture

medium with exogenous

Biliverdin dihydrochloride. Start

with a concentration of 25 µM

and optimize by titration.

Rapid Biliverdin Degradation

The enzyme Biliverdin

Reductase A (BLVRA) rapidly

converts biliverdin to bilirubin,

depleting the chromophore

needed for iRFP fluorescence.

[1]

For maximal and sustained

signal, consider using a cell

line with a genetic knockout of

Blvra.[1] This is more effective

than increasing biliverdin

concentration.

Poor iRFP Expression

The low signal may be due to

low expression levels of the

iRFP-tagged protein itself.

Verify the expression of your

iRFP fusion protein using an

independent method, such as

Western blotting.

Suboptimal Incubation Time

It takes time for cells to uptake

biliverdin and for the iRFP to

mature.

Incubate cells with biliverdin-

supplemented media for an

adequate period, typically

overnight (12-24 hours), before

imaging.

Issue 3: Precipitation in Cell Culture Media
Precipitates can be toxic to cells and interfere with imaging.
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Potential Cause Explanation Recommended Solution

Rapid Dilution ("Crashing Out")

Adding a highly concentrated

DMSO stock directly into a

large volume of aqueous

media can cause the

hydrophobic compound to

immediately precipitate.[7]

Perform a serial or

intermediate dilution. First,

dilute the concentrated DMSO

stock into a small volume of

pre-warmed (37°C) culture

medium while gently vortexing,

then add this intermediate

solution to the final culture

volume.[7]

Temperature Shock

Adding a cold stock solution to

warmer media or temperature

fluctuations can reduce the

solubility of media components

and the compound.

Always use pre-warmed

(37°C) cell culture media for

dilutions. Minimize the time

culture vessels are outside the

incubator.[7]

High Final Concentration

The final concentration of

Biliverdin dihydrochloride or

DMSO in the media may

exceed its solubility limit.

Ensure the final working

concentration of biliverdin is

appropriate (start with ≤25

µM). Keep the final DMSO

concentration below 0.5%, and

ideally below 0.1%, as high

concentrations can be toxic to

cells.

Interaction with Media

Components

Biliverdin may interact with

salts or other components in

the media, forming insoluble

complexes over time.[7]

If delayed precipitation occurs,

consider trying a different

basal media formulation.

Ensure all media components

are fully dissolved before

adding the biliverdin solution.

Data Presentation
Table 1: Biliverdin Dihydrochloride Properties
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Property Value Source(s)

Molecular Formula C₃₃H₃₄N₄O₆ · HCl [5]

Molecular Weight 619.1 g/mol [5]

Appearance Crystalline solid [5]

Solubility in DMSO/DMF ~20 mg/mL [5]

Solubility in Aqueous Buffer Sparingly soluble [5]

Storage of Solid -20°C (≥4 years) [5]

Storage of DMSO Stock
-20°C (1 month), -80°C (6

months)
[6]

UV/Vis Absorbance Maxima

(λmax)
310, 376, 689 nm [5]

Table 2: Optimizing Biliverdin Concentration for iRFP
Fluorescence
The following data is adapted from a study on iRFP670 and iRFP713 expressed in mouse

embryonic fibroblasts (MEFs). The fluorescence intensity was normalized to an EGFP co-

reporter. This demonstrates the dose-dependent effect of exogenous biliverdin and the

significant signal enhancement achieved by knocking out the Blvra gene.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://www.medchemexpress.com/biliverdin-hydrochloride.html
https://cdn.caymanchem.com/cdn/insert/19257.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line
Exogenous
Biliverdin (µM)

Normalized
iRFP670 Intensity
(Median, Arbitrary
Units)

Normalized
iRFP713 Intensity
(Median, Arbitrary
Units)

Wild-Type (WT) 0 ~1.0 ~0.8

Wild-Type (WT) 6.25 ~1.5 ~1.5

Wild-Type (WT) 12.5 ~2.0 ~2.0

Wild-Type (WT) 25 ~2.2 ~2.5

Blvra Knockout (-/-) 0 ~2.5 ~3.5

Blvra Knockout (-/-) 25 ~2.6 ~4.5

Data adapted from Terai, K., et al. (2020).[1] Note: The intensity in Blvra knockout cells without

added biliverdin is higher than in wild-type cells supplemented with 25 µM biliverdin,

highlighting the efficacy of this genetic approach.

Experimental Protocols
Protocol 1: Preparation of Biliverdin Dihydrochloride
Stock Solution

Materials:

Biliverdin dihydrochloride (solid)

Anhydrous Dimethyl sulfoxide (DMSO)

Sterile, light-blocking microcentrifuge tubes

Procedure:

1. Under sterile conditions and in a fume hood, weigh out the desired amount of Biliverdin
dihydrochloride powder.
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2. Add the appropriate volume of anhydrous DMSO to achieve the desired stock

concentration (e.g., for a 25 mM stock, dissolve 15.48 mg in 1 mL of DMSO).

3. Vortex thoroughly until the solid is completely dissolved. The solution should be a clear,

dark green color.

4. Aliquot the stock solution into single-use volumes in sterile, light-blocking tubes.

5. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: iRFP Imaging in Cultured Mammalian Cells
Cell Plating: Plate your iRFP-expressing cells onto a glass-bottom imaging dish or plate at a

suitable density. Allow cells to adhere for 12-24 hours.

Biliverdin Supplementation:

1. Pre-warm your complete cell culture medium to 37°C.

2. Thaw an aliquot of your Biliverdin dihydrochloride DMSO stock solution.

3. Dilute the stock solution into the pre-warmed medium to achieve the final desired working

concentration (e.g., add 1 µL of a 25 mM stock to 1 mL of medium for a final concentration

of 25 µM). Mix gently but thoroughly.

4. Remove the old medium from your cells and replace it with the biliverdin-supplemented

medium.

Incubation: Incubate the cells for 12-24 hours at 37°C in a CO₂ incubator to allow for

biliverdin uptake and iRFP maturation.

Imaging Preparation:

1. Prepare a pre-warmed, phenol red-free imaging medium (e.g., FluoroBrite™ DMEM or

PBS).

2. Carefully aspirate the biliverdin-containing medium from the cells.
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3. Gently wash the cells twice with the pre-warmed imaging medium to remove background

fluorescence from unbound biliverdin.

4. Add fresh, pre-warmed imaging medium to the cells.

Fluorescence Microscopy:

1. Image the cells using a fluorescence microscope equipped with appropriate filters for your

iRFP variant (e.g., Excitation ~690 nm / Emission ~713 nm for iRFP713).

2. Include proper controls:

Negative Control: Wild-type cells (not expressing iRFP) treated with biliverdin to assess

cellular autofluorescence.

Background Control: iRFP-expressing cells not treated with biliverdin to assess signal

from endogenous biliverdin levels.

Mandatory Visualizations

Heme Catabolism and Biliverdin Production

Heme Biliverdin

Heme Oxygenase (HO-1/2)
+ O₂, NADPH

Bilirubin

Biliverdin Reductase A (BLVRA)
+ NADPH

Holo-iRFP
(NIR Fluorescent)

Apo-iRFP
(Non-fluorescent)

Binding

Click to download full resolution via product page

Caption: Heme degradation pathway leading to the formation of biliverdin.
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Experimental Workflow for iRFP Imaging

Plate iRFP-expressing cells
on glass-bottom dish

Prepare Biliverdin-supplemented
medium (e.g., 25 µM)

Incubate cells overnight
(12-24 hours)

Wash cells 2x with
pre-warmed imaging medium

Image on fluorescence microscope
(NIR filter set)

Click to download full resolution via product page

Caption: General experimental workflow for using biliverdin with iRFPs.
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Troubleshooting Flowchart

Problem with Fluorescence Signal?

High Background?

Yes

Low Signal?

No

No

Wash cells before imaging
Use glass-bottom vessel

Use imaging medium

Yes

Increase Biliverdin concentration
Increase incubation time

Consider BLVRA knockout cell line

Yes

Precipitate in Media?

No

Use pre-warmed media
Perform serial dilution

Check final DMSO concentration

Yes

Experiment OK

No

Click to download full resolution via product page

Caption: Troubleshooting decision tree for common fluorescence issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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